molecular formula C15H18N6O2 B12184879 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide

Cat. No.: B12184879
M. Wt: 314.34 g/mol
InChI Key: UDGFEOHTFJVRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[1-(1H-Tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzamide scaffold linked to a tetrazole moiety via a cyclohexyl-carboxylate bridge. The tetrazole group is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability in potential therapeutic agents . Similarly, the benzamide structure is a privileged scaffold in pharmaceuticals, found in a range of bioactive molecules . This unique combination of pharmacophores makes this compound a valuable intermediate for researchers exploring new chemical entities. Its primary research application lies in the design and synthesis of novel small-molecule inhibitors for various biological targets. Tetrazole-containing compounds have been investigated for their potential in diverse therapeutic areas, including as inhibitors for enzymes involved in bacterial infections and other diseases. As a key building block, it can be used to study structure-activity relationships (SAR) and optimize properties like potency and selectivity. Researchers may also utilize this compound in bioconjugation or as a ligand in catalyst development. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzamide

InChI

InChI=1S/C15H18N6O2/c16-13(22)11-4-6-12(7-5-11)18-14(23)15(8-2-1-3-9-15)21-10-17-19-20-21/h4-7,10H,1-3,8-9H2,(H2,16,22)(H,18,23)

InChI Key

UDGFEOHTFJVRGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)C(=O)N)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via MCR

The foundational step involves constructing the 1-(1H-tetrazol-1-yl)cyclohexyl scaffold using a microwave-accelerated MCR. As demonstrated in the synthesis of Cilostazol, this method employs:

  • Cyclohexylamine (1.0 mmol) as the amine component.

  • Cyclohexanecarbonyl chloride (1.0 mmol) as the carbonyl source.

  • Trimethylsilyl azide (TMSN3) (1.5 mmol) as the azide donor.

The reaction proceeds in acetonitrile (5 mL) with phosphoryl chloride (POCl3) (1.0 mmol) under microwave irradiation at 180°C for 10 minutes. The intermediate 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide forms via cyclocondensation, leveraging the exothermic nature of azide incorporation.

Key Considerations:

  • Stereoretention : Chiral HPLC confirms no racemization during tetrazole formation, critical for enantiopure products.

  • Safety : TMSN3 mitigates risks associated with explosive HN3, though pressure management (up to 14 bar) is mandatory.

Acid Chloride Generation

The carboxamide intermediate undergoes conversion to its corresponding acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) at 0–5°C. Excess SOCl2 is removed under reduced pressure, yielding 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride as a pale-yellow oil.

Amide Coupling with 4-Aminobenzamide

The final step couples the acyl chloride with 4-aminobenzamide (1.2 mmol) in dimethylformamide (DMF) at 25°C for 12 hours. Triethylamine (2.0 mmol) neutralizes HCl byproducts. Crude product isolation involves water dilution, cooling to 4°C, and recrystallization from ethanol.

Yield : 68–72% (over three steps).
Purity : >98% (HPLC).

Stepwise Assembly via Catalytic Hydrogenation

Nitrobenzamide Precursor Synthesis

A nitro-substituted analog, 4-nitro-N-(1-(1H-tetrazol-1-yl)cyclohexyl)benzamide , is prepared by reacting 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride with 4-nitrobenzamide in DMF.

Hydrogenation to Aminobenzamide

Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine. Filtration and solvent evaporation yield 4-aminobenzamide tethered to the tetrazole-cyclohexyl moiety.

Yield : 85–90%.
Selectivity : No over-reduction or tetrazole ring degradation observed.

Oxalyl Amide-Mediated Cyclization

Oxalyl Ester Condensation

Adapting methods from carbamate synthesis, 4-aminobenzamide (1.0 mmol) reacts with ethyl oxalate (1.5 mmol) in sodium ethoxide/ethanol under reflux. The intermediate N-(2-ethoxy-2-oxoethyl)benzamide forms within 3 hours.

Tetrazole Ring Closure

Treatment with hydrazine hydrate (2.0 mmol) and piperidine (0.1 mmol) in ethanol induces cyclodehydration, yielding the tetrazole ring. Microwave assistance (150°C, 7 minutes) enhances reaction rate.

Yield : 60–65%.
Advantage : Avoids azide handling but requires rigorous temperature control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Safety Considerations
MCR Approach68–72>98TMSN3 handling, pressure control
Catalytic Hydrogenation85–90>99Pd/C flammability
Oxalyl Amide Cyclization60–6595–97Hydrazine toxicity

The MCR route offers the shortest pathway but demands specialized equipment. Catalytic hydrogenation achieves higher yields but requires noble metal catalysts. Oxalyl amide cyclization, while safer, suffers from moderate efficiency.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6)

  • δ 1.40–1.85 (m, 10H, cyclohexyl).

  • δ 7.50–8.09 (m, 4H, benzamide aromatic).

  • δ 9.12 (s, 1H, tetrazole-H).

  • δ 10.21 (s, 1H, NH).

IR (KBr)

  • 1675 cm⁻¹ (C=O stretch).

  • 1540 cm⁻¹ (tetrazole ring).

Chemical Reactions Analysis

Types of Reactions

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure could be explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites in proteins. This binding can inhibit or modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison with Benzamide Derivatives ()

The compounds listed in share a benzamide core but differ in substituents and side chains. Key comparisons include:

Table 1: Structural and Functional Differences
Compound Name (Abbreviated) Key Substituents Hypothesized Impact on Activity Reference
Target Compound Cyclohexyl-tetrazole Enhanced metabolic stability, ionic interactions N/A
N-[(2S)-3-(4-Butoxyphenyl)... benzamide Butoxyphenyl, hydroxy-phenylpropan-2-yl amino acid Increased lipophilicity; peptide-like binding
N-...-[4-(Pentyloxy)phenyl]... benzamide Pentyloxyphenyl Extended alkyl chain may improve membrane permeability

Key Observations :

  • The target compound’s tetrazole-cyclohexyl group distinguishes it from alkoxy-substituted analogs in . While the latter may prioritize lipophilicity for membrane penetration, the tetrazole likely enhances polar interactions with target proteins (e.g., proteases).

Functional Comparison with Cathepsin K Inhibitors ()

The cathepsin K inhibitor L-006235 (N-(1-{[(Cyanomethyl)amino]carbonyl}cyclohexyl)-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide) shares a benzamide scaffold but incorporates a thiazole-piperazine motif instead of tetrazole.

Table 2: Pharmacological Profile Comparison
Parameter Target Compound L-006235 (Cathepsin K Inhibitor) Reference
Core Structure Benzamide + tetrazole-cyclohexyl Benzamide + thiazole-piperazine
Hypothesized Target Proteases (e.g., cathepsins) Cathepsin K (EC 3.4.22.38)
Functional Groups Tetrazole (ionizable at physiological pH) Thiazole (π-π interactions), piperazine (solubility)
In Vivo Model Efficacy Not reported Effective in murine collagen-induced arthritis

Key Observations :

  • L-006235’s piperazine group likely improves aqueous solubility, whereas the cyclohexyl-tetrazole in the target compound may increase steric hindrance or metabolic resistance .

Contrast with Triazole-Based Pesticides ()

lists triazole derivatives (e.g., propiconazole) as pesticides. While structurally distinct from the target compound, the shared use of nitrogen-rich heterocycles (tetrazole vs. triazole) highlights their versatility:

Key Observations :

  • Tetrazoles and triazoles both exhibit metabolic stability but differ in electronic properties (tetrazole is more acidic), influencing their respective applications .

Research Implications and Gaps

  • SAR Development : The target compound’s unique substituents warrant exploration in protease inhibition assays, particularly against cathepsins, to compare with L-006235’s efficacy .
  • Physicochemical Profiling : Experimental determination of logP, solubility, and metabolic stability is critical to validate hypotheses derived from structural comparisons.
  • Therapeutic Potential: While supports benzamide derivatives in inflammatory diseases, the target compound’s tetrazole may offer advantages in oral bioavailability or target selectivity.

Biological Activity

4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is a complex organic compound that incorporates a tetrazole ring, a cyclohexyl group, and a benzamide moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C15H18N6O2
Molecular Weight 314.34 g/mol
IUPAC Name 4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzamide
InChI Key UDGFEOHTFJVRGI-UHFFFAOYSA-N

The biological activity of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to active sites in proteins. This interaction can inhibit or modulate the activity of target proteins, leading to diverse biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that compounds similar to 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing tetrazole rings can induce apoptosis in cancer cells by interrupting the cell cycle (G2/M arrest) and activating apoptotic pathways .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate enzyme activities involved in inflammatory pathways, indicating potential anti-inflammatory effects. The specific molecular targets and mechanisms remain to be fully elucidated but warrant further investigation.

Case Studies

  • Anticancer Evaluation : A study synthesized several derivatives with tetrazole moieties and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity .
  • Mechanistic Insights : Another investigation focused on the binding affinity of tetrazole-containing compounds to COX-2 enzymes, revealing that some derivatives displayed significant inhibition with affinity values around -7.86 kcal/mol. This suggests a promising avenue for developing anti-inflammatory drugs targeting COX-2 .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
1-(1H-tetrazol-1-yl)cyclohexaneTetrazoleModerate anticancer activity
4-(1H-Imidazol-1-yl)phenolImidazoleAntioxidant properties
4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazinePiperazine derivativePotential anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.